molecular formula C17H19BrO B7858484 3-Bromobenzyl-(4-tert-butylphenyl)ether

3-Bromobenzyl-(4-tert-butylphenyl)ether

Cat. No.: B7858484
M. Wt: 319.2 g/mol
InChI Key: RSWJDNRFYUDTCG-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(4-tert-butylphenyl)ether (CAS 1273998-32-5) is an organic compound with the molecular formula C17H19BrO and a molecular weight of 319.24 g/mol . This high-purity (97%) ether derivative serves as a valuable chemical intermediate in various research applications, including organic synthesis and materials science. Its structure, featuring a brominated benzyl group and a sterically hindered tert-butylphenyl group, makes it a versatile building block for constructing more complex architectures, such as ligands for catalysis or monomers for polymer development. The IUPAC name for this compound is 1-bromo-3-[(4-tert-butylphenoxy)methyl]benzene, and it can be identified by the canonical SMILES string CC(C)(C)C1=CC=C(OCC2=CC=CC(Br)=C2)C=C1 . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should handle this compound with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information .

Properties

IUPAC Name

1-bromo-3-[(4-tert-butylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-7-9-16(10-8-14)19-12-13-5-4-6-15(18)11-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWJDNRFYUDTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromobenzyl-(4-tert-butylphenyl)ether is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C16H18BrO
  • Molecular Weight : 305.22 g/mol

The structure features a bromobenzyl group linked to a tert-butylphenyl ether, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromine have been studied for their ability to inhibit tumor cell proliferation. In vitro studies show that certain phenanthridine derivatives, which share structural similarities with our compound, can exhibit activity in the low micromolar range against various human solid tumor cell lines .

Antifungal and Antibacterial Properties

Compounds with similar structures have demonstrated antifungal and antibacterial activities. A study on related compounds showed promising antifungal activity against pathogens like Colletotrichum orbiculare and Fusarium species, suggesting that the bromine substitution could enhance such activities . For antibacterial properties, derivatives of similar phenolic structures have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in cancer progression or infection response .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cellular metabolism and proliferation, such as carbonic anhydrase isoforms, which are crucial for tumor growth regulation .
  • Oxidative Stress Induction : Some studies suggest that the introduction of halogens like bromine can increase the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the antiproliferative effects of various phenanthridine derivatives against six human solid tumor cell lines. Compounds structurally related to this compound showed GI50 values ranging from 3.9 to 8.6 μM, indicating significant anticancer potential .
  • Antifungal Activity :
    • In a comparative study, a series of phenolic compounds were tested for antifungal activity. The introduction of electron-donating groups at specific positions was found to enhance antifungal efficacy; thus, similar substitutions in this compound could yield beneficial effects .
  • Antibacterial Studies :
    • Research on imidazole derivatives revealed potent antibacterial activity against E. coli and Pseudomonas aeruginosa, with IC50 values significantly lower than those of conventional antibiotics. This suggests that modifications in related compounds could lead to enhanced antibacterial properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Bromobenzyl-(4-tert-butylphenyl)ether has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study involving a diverse chemical library, analogs of this compound were synthesized and tested for their efficacy against the bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl groups could enhance antibacterial activity while optimizing physicochemical properties such as cLogP values .

Antiviral Activity
Research has also explored the antiviral potential of derivatives containing the 4-tert-butylphenyl group. For instance, compounds with this moiety showed promising inhibitory activity against Zika virus protease (ZVpro), with IC50 values indicating effective inhibition at low concentrations. Specifically, one derivative exhibited an IC50 of 5.0 μM, suggesting that further optimization could yield more potent antiviral agents .

Material Science

Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing functional polymers. Its ether linkage allows for modifications that enhance the thermal and mechanical properties of polymers. These polymers can be utilized in various applications, from coatings to composite materials.

Catalytic Applications
The compound has been employed in catalytic processes, particularly in C–H bond activation reactions. Its role as a ligand in palladium-catalyzed reactions has been documented to yield high conversions and selectivity in the synthesis of complex organic molecules . This highlights its versatility in facilitating reactions that are crucial for developing new materials and pharmaceuticals.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMycobacterium tuberculosisIdentified structural modifications that enhance antibacterial potency while maintaining favorable physicochemical properties .
Antiviral Compound DevelopmentZika virus proteaseCompounds with 4-tert-butylphenyl groups showed IC50 values as low as 1.3 μM, indicating strong antiviral activity .
Catalytic EfficiencyC–H Activation ReactionsDemonstrated high yields (up to 95%) using Pd-catalysis with diverse functional group tolerance .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The tert-butyl group in this compound provides greater steric hindrance compared to methyl (in 4-Bromobenzyl-(2,4-dimethylphenyl)ether) or alkenyl (in 3-Bromobenzyl-(cis-2-pentenyl)ether) groups. This can improve thermal stability, a trait critical for high-temperature applications like OLED fabrication .
  • Halogen Influence: Bromine’s electron-withdrawing nature alters electronic properties.
  • Molecular Weight and Solubility : Higher molecular weight analogs (e.g., C₂₄H₂₄BrClO₂) may exhibit lower solubility in polar solvents, whereas smaller molecules like BDE-3 are more volatile .

Commercial and Research Relevance

  • Discontinuation Trends : Both this compound and 3-Bromobenzyl-(cis-2-pentenyl)ether are listed as discontinued, possibly due to niche demand or regulatory challenges .
  • Research Applications : The tert-butyl group’s stability aligns with materials used in OLED host-guest systems (e.g., mCP, CzSi), though direct evidence for the target compound’s use in electronics is lacking .

Preparation Methods

Reaction Optimization with Sodium Hydroxide

In a protocol adapted from alkyl-4-halophenyl ether syntheses, 4-tert-butylphenol (1.0 equiv) is deprotonated with aqueous sodium hydroxide (1.2 equiv) in the presence of tetra-n-butylammonium bromide (0.05 equiv) as a phase-transfer catalyst. The phenoxide ion reacts with 3-bromobenzyl bromide (1.1 equiv) in tetrahydrofuran at 80°C for 12 h, achieving 89–94% yields after extraction with methyl tert-butyl ether (MTBE) and silica gel chromatography. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to unsubstituted phenols, as confirmed by kinetic studies.

Critical Parameters

  • Base Stoichiometry : Excess NaOH (>1.2 equiv) induces hydrolysis of 3-bromobenzyl bromide to 3-bromobenzyl alcohol, reducing yields to ≤65%.

  • Solvent Choice : Polar aprotic solvents (THF, DMF) enhance phenoxide solubility, while dichloromethane results in phase separation and ≤40% yields.

Potassium Carbonate-Mediated Alkylation in Aprotic Media

Milder conditions using anhydrous potassium carbonate in acetonitrile circumvent base-sensitive substrates, as demonstrated in glycidyl ether syntheses.

Protocol for Sterically Hindered Systems

A mixture of 4-tert-butylphenol (1.0 equiv), 3-bromobenzyl bromide (1.1 equiv), and K₂CO₃ (2.0 equiv) in refluxing acetonitrile (5 h) delivers the target ether in 76% yield after filtration and chromatographic purification. This method avoids aqueous workups, preserving acid-labile functionalities.

Comparative Analysis

ConditionYield (%)Purity (HPLC)Reaction Time (h)
NaOH, THF, 80°C89–9498.512
K₂CO₃, MeCN, reflux7697.25

The reduced yield with K₂CO₃ arises from incomplete phenoxide formation, necessitating stoichiometric excess of the benzyl halide.

Mechanistic Considerations and Byproduct Formation

Competing Elimination Pathways

At temperatures >90°C, 3-bromobenzyl bromide undergoes β-elimination to form 3-bromostyrene, particularly under strong basic conditions (NaOH). This side reaction is suppressed by:

  • Maintaining temperatures ≤80°C

  • Using phase-transfer catalysts to localize OH⁻ ions at the interface

Regiochemical Purity

¹H NMR analysis (CDCl₃) of the product exhibits characteristic signals:

  • δ 1.33 (s, 9H, tert-butyl)

  • δ 4.52 (s, 2H, OCH₂C₆H₄Br)

  • δ 6.88–7.45 (m, 7H, aromatic)
    No detectable (<0.5%) ortho-alkylated byproducts are observed, confirming the electrophilic benzyl bromide’s preference for para-substituted phenoxide attack.

Alternative Strategies: Mitsunobu and Ullmann Couplings

Mitsunobu Reaction Feasibility

While Mitsunobu conditions (DIAD, Ph₃P) theoretically enable etherification of 3-bromobenzyl alcohol with 4-tert-butylphenol, the tertiary alcohol’s poor nucleophilicity limits yields to ≤22%.

Copper-Catalyzed Ullmann Coupling

Reaction of 3-bromobenzyl chloride with 4-tert-butylphenol using CuI (10 mol%) and 1,10-phenanthroline in DMSO (120°C, 24 h) affords the ether in 54% yield. Though less efficient than Williamson methods, this approach avoids alkyl halide precursors.

Industrial-Scale Considerations

Solvent Recycling

Patent data reveals that MTBE and acetonitrile can be recovered (>90%) via fractional distillation, reducing process costs.

Waste Stream Management

Quenching excess NaOH with CO₂ generates NaHCO₃, which precipitates and is removed by filtration, minimizing aqueous waste .

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